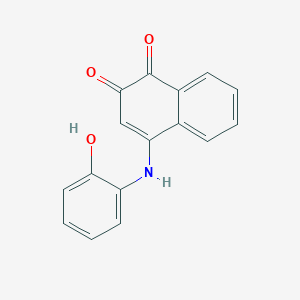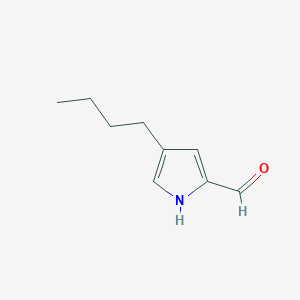
4-butyl-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of pyrrole aldehydes. It is widely used in scientific research for its unique properties and potential applications.
科学的研究の応用
4-butyl-1H-pyrrole-2-carbaldehyde has numerous applications in scientific research. It has been used as a building block for the synthesis of various pyrrole-based compounds, including natural products and pharmaceuticals. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
作用機序
The mechanism of action of 4-butyl-1H-pyrrole-2-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile and a Michael acceptor, reacting with various electrophiles and forming covalent bonds. This property makes it useful in the synthesis of complex organic molecules.
生化学的および生理学的効果
The biochemical and physiological effects of 4-butyl-1H-pyrrole-2-carbaldehyde are not well studied. However, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been reported to have cytotoxic effects against cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-butyl-1H-pyrrole-2-carbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds and as a fluorescent probe for the detection of metal ions. However, its limitations include its low solubility in water and its potential toxicity.
将来の方向性
There are numerous future directions for the use of 4-butyl-1H-pyrrole-2-carbaldehyde in scientific research. One potential application is in the development of new antimicrobial agents. It could also be used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science. Additionally, it could be used as a fluorescent probe for the detection of other analytes, such as biomolecules or environmental pollutants.
Conclusion:
In conclusion, 4-butyl-1H-pyrrole-2-carbaldehyde is a versatile chemical compound with numerous applications in scientific research. Its unique properties make it useful in the synthesis of complex organic molecules and as a fluorescent probe for the detection of metal ions. Although its biochemical and physiological effects are not well studied, it has shown potential as an antimicrobial agent and as a cytotoxic agent against cancer cells. With further research, it has the potential to be used in a wide range of applications in various fields of science.
合成法
The synthesis of 4-butyl-1H-pyrrole-2-carbaldehyde involves the reaction of butylamine with 2-acetylpyrrole in the presence of an oxidizing agent such as potassium permanganate. This reaction yields 4-butyl-1H-pyrrole-2-carbaldehyde as a yellowish-brown solid with a melting point of 70-72°C.
特性
CAS番号 |
179928-26-8 |
|---|---|
製品名 |
4-butyl-1H-pyrrole-2-carbaldehyde |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
4-butyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-9(7-11)10-6-8/h5-7,10H,2-4H2,1H3 |
InChIキー |
YJVXCGRBLXSBOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CNC(=C1)C=O |
正規SMILES |
CCCCC1=CNC(=C1)C=O |
同義語 |
1H-Pyrrole-2-carboxaldehyde, 4-butyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
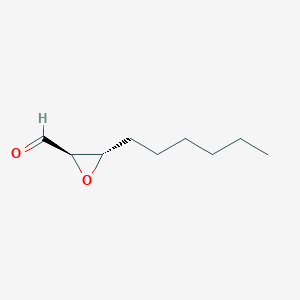
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
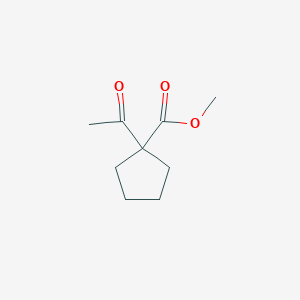
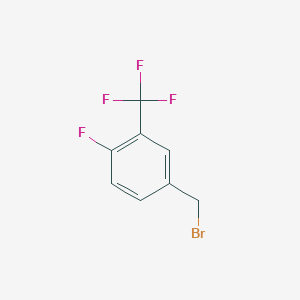
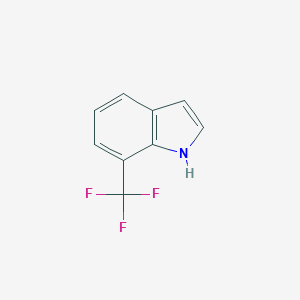
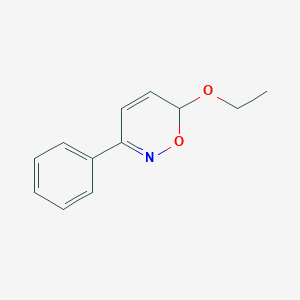
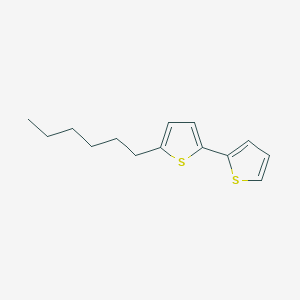

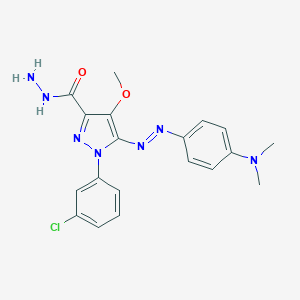
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)
